molecular formula C15H14INO3 B6053443 N-(2-iodophenyl)-2,6-dimethoxybenzamide

N-(2-iodophenyl)-2,6-dimethoxybenzamide

Cat. No.: B6053443
M. Wt: 383.18 g/mol
InChI Key: UPVSYOQINXDTEQ-UHFFFAOYSA-N
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Description

N-(2-Iodophenyl)-2,6-dimethoxybenzamide is a benzamide derivative characterized by a 2,6-dimethoxy-substituted benzoyl group linked to a 2-iodophenylamine moiety. The 2,6-dimethoxybenzamide scaffold is notable for its versatility in modulating biological targets, such as ion channels and enzymes, and its role in agrochemicals like isoxaben . The iodine substituent at the ortho position of the phenyl ring may influence electronic properties, steric effects, and binding interactions compared to other halogen or functional group substitutions .

Properties

IUPAC Name

N-(2-iodophenyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO3/c1-19-12-8-5-9-13(20-2)14(12)15(18)17-11-7-4-3-6-10(11)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVSYOQINXDTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-2,6-dimethoxybenzamide typically involves the reaction of 2-iodoaniline with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-iodophenyl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzamide group can be reduced to form amines or other derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, or quinones.

    Reduction Reactions: Products include amines or other reduced forms of the benzamide group.

Scientific Research Applications

Chemistry: N-(2-iodophenyl)-2,6-dimethoxybenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and complex organic molecules.

Biology: In biological research, this compound is used to study the interactions of iodine-containing molecules with biological systems. It can also be used as a probe to investigate enzyme activities and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to create analogs with enhanced pharmacological properties, such as improved bioavailability and target specificity.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for use in various applications, such as electronics and photonics.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following comparison focuses on structurally related 2,6-dimethoxybenzamide derivatives, emphasizing substituent effects on physicochemical properties, biological activity, and applications.

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent (R Group) Key Applications/Activities Source Evidence
Isoxaben N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl] Herbicide (cellulose biosynthesis inhibitor)
N-(3-Chloro-4-methylphenyl)-2,6-dimethoxybenzamide 3-Chloro-4-methylphenyl Screening compound (biological studies)
PC5 (TRPV3 antagonist) 5-Chloro-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl TRPV3 inhibition (IC₅₀ = 2.63 µM)
Compound 24 (Cyanoquinoline derivative) 2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl Correctors for ΔF508-CFTR
Trimethoxyphenyl-based analogs (4a–4c) Varied (e.g., m-tolyl, 4-hydroxyphenyl) Anticancer screening (synthetic intermediates)

Regulatory and Commercial Relevance

  • Isoxaben is approved under EU MRLs (Regulation EC No 396/2005) for agricultural use, reflecting its stability and low residue risk .
  • Screening compounds like N-(3-chloro-4-methylphenyl)-2,6-dimethoxybenzamide () highlight the scaffold’s utility in drug discovery pipelines, though commercial data for the iodophenyl variant are absent .

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